Methyl 6-dodecyloxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-dodecyloxane-2-carboxylate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-dodecyloxane-2-carboxylate typically involves the esterification of 6-dodecyloxane-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
6-dodecyloxane-2-carboxylic acid+methanolH2SO4methyl 6-dodecyloxane-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-dodecyloxane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-dodecyloxane-2-carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: 6-dodecyloxane-2-carboxylic acid and methanol.
Reduction: 6-dodecyloxane-2-carbinol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl 6-dodecyloxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism due to its long alkyl chain.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 6-dodecyloxane-2-carboxylate primarily involves its hydrolysis to release 6-dodecyloxane-2-carboxylic acid and methanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol. This reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chloropyrazine-2-carboxylate
- Methyl 6-methylpyridine-2-carboxylate
Uniqueness
Methyl 6-dodecyloxane-2-carboxylate is unique due to its long alkyl chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of fragrances and in studies of lipid metabolism.
Properties
CAS No. |
62136-85-0 |
---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 6-dodecyloxane-2-carboxylate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
OLOVSFVNYBVFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCCC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.